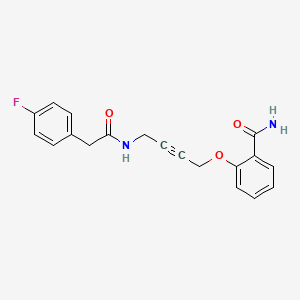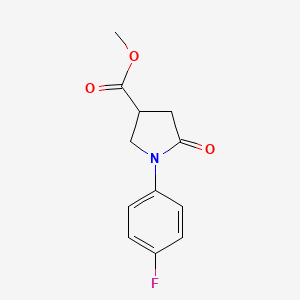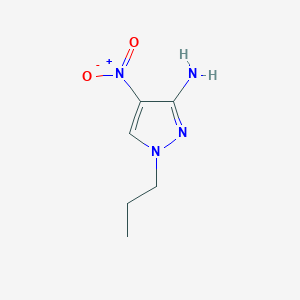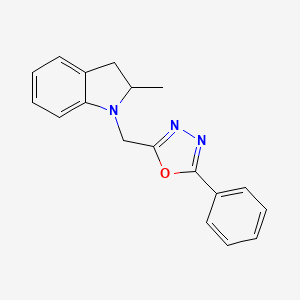![molecular formula C38H24F12N4S3 B2522256 N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] CAS No. 914497-25-9](/img/structure/B2522256.png)
N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a useful research compound. Its molecular formula is C38H24F12N4S3 and its molecular weight is 860.8. The purity is usually 95%.
BenchChem offers high-quality N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Coordination Properties
Thioureas, including compounds similar to N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea], exhibit significant versatility in coordination chemistry. Their ability to act as ligands for transition metals makes them valuable in developing novel coordination complexes with potential applications ranging from catalysis to material science. Specifically, the nitrogen substituents in thioureas influence intra- and intermolecular hydrogen bonding interactions, which are crucial for their coordination properties. This aspect opens up research avenues in exploring the compound's role in forming transition metal complexes with unique structural and functional properties (Saeed, Flörke, & Erben, 2014).
Catalysis
The compound's structural framework suggests potential utility in catalytic applications, particularly in non-enzymatic kinetic resolutions. Such processes are vital in asymmetric synthesis, offering a route to enantiopure compounds from racemic mixtures. The development of chiral catalysts leveraging structures similar to N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] could significantly enhance the efficiency and selectivity of these catalytic reactions, contributing to the advancement of green chemistry and sustainable industrial processes (Pellissier, 2011).
Sensing and Detection
The inherent properties of thioureas, including those structurally related to the compound , make them excellent candidates for developing chemosensors. These sensors can detect various environmental pollutants and biological analytes with high sensitivity and selectivity. The research on thiourea-based chemosensors emphasizes the compound's potential applications in environmental monitoring, healthcare, and agricultural technologies, providing critical insights for future organic sensor design (Al-Saidi & Khan, 2022).
Material Science
In material science, compounds similar to N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] could contribute to the development of novel materials with desirable optical and electronic properties. For instance, their incorporation into plastic scintillators or as components in organic light-emitting diodes (OLEDs) demonstrates the compound's versatility and potential in creating advanced materials for technology and research applications (Salimgareeva & Kolesov, 2005).
Mecanismo De Acción
Target of Action
The primary targets of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] are substrates in organic chemistry reactions . This compound is used as an organocatalyst, which means it facilitates organic reactions without being consumed in the process .
Mode of Action
N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] activates substrates and stabilizes partially developing negative charges (e.g., oxyanions) in the transition states . This is achieved through explicit double hydrogen bonding .
Biochemical Pathways
The compound plays a crucial role in promoting organic transformations . It is extensively used in the development of hydrogen-bond organocatalysts . The 3,5-bis(trifluoromethyl)phenyl motif of the compound is ubiquitously used in hydrogen-bond catalysts .
Result of Action
The result of the action of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is the promotion of organic transformations . It has played a very important role in the development of hydrogen-bond organocatalysts .
Safety and Hazards
Direcciones Futuras
Over the last decade, the use of thiourea derivatives as organocatalysts in organic chemistry has increased rapidly . This compound, developed by Schreiner’s group, has played a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts . This suggests that the compound and its derivatives have a promising future in the field of organic chemistry.
Análisis Bioquímico
Biochemical Properties
N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] plays a significant role in biochemical reactions, primarily as an organocatalyst. It is known to activate substrates and stabilize partially developing negative charges, such as oxyanions, in transition states through explicit double hydrogen bonding . This compound interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it has been observed to interact with hydrogen bonding catalysts, enhancing their efficiency in promoting organic transformations .
Cellular Effects
The effects of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it impacts cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] exerts its effects through binding interactions with biomolecules. It forms hydrogen bonds with substrates, stabilizing transition states and facilitating catalytic reactions . The compound also acts as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression are mediated through its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under specific environmental factors . Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on metabolic pathways and cellular functions. At higher doses, toxic or adverse effects have been observed, including disruptions in cellular homeostasis and potential organ toxicity . Threshold effects are critical in determining the safe and effective dosage range for experimental applications.
Metabolic Pathways
N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its broader biochemical implications and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, which in turn influence its biochemical activity and efficacy.
Subcellular Localization
The subcellular localization of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]naphthalen-1-yl]naphthalen-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H22F12N4S2/c39-35(40,41)21-13-22(36(42,43)44)16-25(15-21)51-33(55)53-29-11-9-19-5-1-3-7-27(19)31(29)32-28-8-4-2-6-20(28)10-12-30(32)54-34(56)52-26-17-23(37(45,46)47)14-24(18-26)38(48,49)50/h1-18H,(H2,51,53,55)(H2,52,54,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOQSDHNLKLWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H22F12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea](/img/structure/B2522174.png)

![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)

![1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea](/img/structure/B2522178.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)


![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2522191.png)
![1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2522192.png)
![1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propan-2-one](/img/structure/B2522196.png)
